4-Butoxy-2-hydroxybenzaldehyde 4-Butoxy-2-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 52085-13-9
VCID: VC19625492
InChI: InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

4-Butoxy-2-hydroxybenzaldehyde

CAS No.: 52085-13-9

Cat. No.: VC19625492

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-2-hydroxybenzaldehyde - 52085-13-9

Specification

CAS No. 52085-13-9
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 4-butoxy-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3
Standard InChI Key IIBJCLKHWASJIO-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC(=C(C=C1)C=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Butoxy-2-hydroxybenzaldehyde features a benzene ring substituted with:

  • A hydroxyl (-OH) group at position 2.

  • A butoxy (-O-C₄H₉) group at position 4.

  • An aldehyde (-CHO) group at position 1.

The butoxy chain enhances lipophilicity, while the hydroxyl and aldehyde groups enable hydrogen bonding and electrophilic reactivity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight194.23 g/mol
Exact Mass194.094 g/mol
LogP (Partition Coefficient)2.38
Topological Polar Surface Area46.53 Ų

Spectroscopic Characterization

  • NMR (¹H):

    • Aldehyde proton: δ\delta 9.71 ppm (singlet) .

    • Aromatic protons: δ\delta 6.40–7.42 ppm (multiplet) .

    • Butoxy protons: δ\delta 1.41–4.15 ppm .

  • IR:

    • O-H stretch: 3200–3400 cm⁻¹.

    • C=O stretch: ~1700 cm⁻¹.

Synthesis Methodologies

Alkylation of 2,4-Dihydroxybenzaldehyde

The most common method involves reacting 2,4-dihydroxybenzaldehyde with butyl bromide in acetone under reflux, using K2CO3\text{K}_2\text{CO}_3 as a base .

2,4-(OH)2C6H3CHO+C4H9BrK2CO3,acetone4-BuO-2-OH-C6H3CHO\text{2,4-(OH)}_2\text{C}_6\text{H}_3\text{CHO} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{4-BuO-2-OH-C}_6\text{H}_3\text{CHO}

Yield: 94% .

Oxidation of p-Cresol Derivatives

Alternative routes involve oxidizing 4-butoxy-2-methylphenol using oxygen or cobalt catalysts . This method is less common due to challenges in regioselectivity .

Chemical Reactivity and Applications

Electrophilic Substitution

The aldehyde group undergoes Friedel-Crafts alkylation and Schiff base formation, enabling synthesis of heterocycles.

Table 2: Representative Reactions

Reaction TypeReagentsProduct
Aldol CondensationNaOH, ketonesα,β-Unsaturated aldehydes
Reductive AminationNH3\text{NH}_3, H2\text{H}_2Benzylamine derivatives

Applications in Materials Science

  • UV Stabilizers: Derivatives like 2,4,6-tri(4'-butoxy-2'-hydroxyphenyl)-triazine are used in polymer coatings to prevent photodegradation.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Co, Cu) in catalytic systems .

Industrial and Research Considerations

Scalability Challenges

  • Alkylation Method: Requires strict temperature control (0–5°C for exothermic reactions) .

  • Purification: Column chromatography or recrystallization in methanol yields >90% purity .

Future Directions

  • Biological Screening: Evaluate antimicrobial and anticancer properties.

  • Materials Optimization: Develop greener synthesis routes using biocatalysts.

  • Computational Studies: DFT analysis to predict reactivity (e.g., hyperpolarizability for NLO applications) .

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